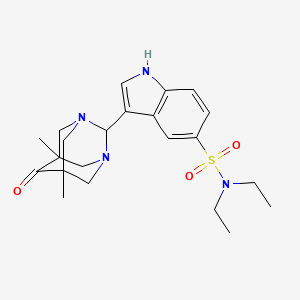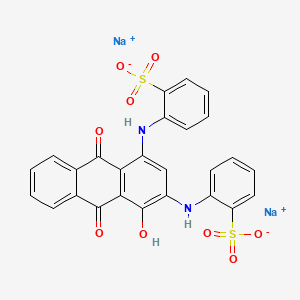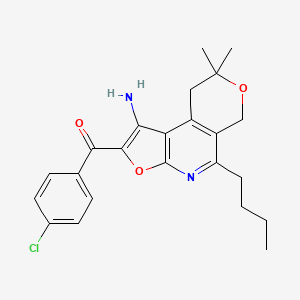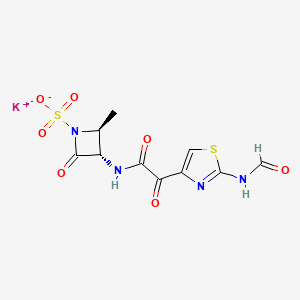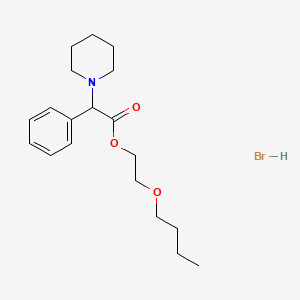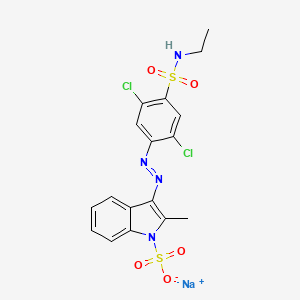
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is a complex organic compound with the molecular formula C17H16Cl2N4O5S2Na. It is known for its unique chemical structure, which includes an azo group, a sulphonyl group, and an indole ring. This compound is often used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Diazotization: The starting material, 2,5-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylindole-1-sulphonic acid in an alkaline medium to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated using chlorosulphonic acid to introduce the sulphonyl group.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulphone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azo compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulphonyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(((2,5-dichloro-4-((2-methyl-1H-indol-3-yl)azo)phenyl)sulphonyl)amino)ethanesulphonate
- 3-((2,5-Dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indole-7-sulphonic acid sodium salt
Uniqueness
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
Eigenschaften
CAS-Nummer |
83232-43-3 |
|---|---|
Molekularformel |
C17H15Cl2N4NaO5S2 |
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
sodium;3-[[2,5-dichloro-4-(ethylsulfamoyl)phenyl]diazenyl]-2-methylindole-1-sulfonate |
InChI |
InChI=1S/C17H16Cl2N4O5S2.Na/c1-3-20-29(24,25)16-9-12(18)14(8-13(16)19)21-22-17-10(2)23(30(26,27)28)15-7-5-4-6-11(15)17;/h4-9,20H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
QRMLHXBDYFYPPN-UHFFFAOYSA-M |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(N(C3=CC=CC=C32)S(=O)(=O)[O-])C)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



